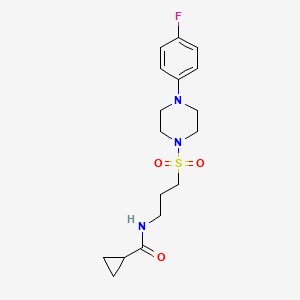
N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed. For instance, the presence of a 4-fluorophenyl group and a piperazine moiety is a common feature in these molecules, which are known to interact with biological targets such as dopamine receptors and carbonic anhydrases.
Synthesis Analysis
The synthesis of related compounds involves the preparation of arylcarboxamides with specific substituents that confer selectivity towards certain biological receptors. In the first paper, arylcarboxamides with a fluoro and dichloro substitution pattern were synthesized and evaluated for their binding to dopamine receptors . The second paper discusses the synthesis of benzenesulfonamide derivatives incorporating ureido moieties, which also contain a substituted piperazine fragment . These methods could potentially be adapted for the synthesis of this compound, with the appropriate choice of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is critical for their interaction with biological targets. The presence of a piperazine ring and a fluorophenyl group is significant, as these structural elements are often involved in binding to receptors. The first paper indicates that the carboxamide linker plays a critical role in the selectivity for dopamine D3 receptors over D2 receptors . The second paper suggests that the ureido linker in the sulfonamide class of compounds is important for inhibitory activity against carbonic anhydrase isoforms . These insights suggest that the molecular structure of this compound would likely be designed to optimize interactions with specific biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of such compounds are crucial for achieving the desired selectivity and potency. The first paper describes the impact of removing the carbonyl group from the amide linker, which resulted in a dramatic reduction in binding affinity at dopamine D3 receptors . This indicates that specific chemical groups within the molecule are essential for its biological activity. The synthesis routes described in the papers could provide insights into the types of chemical reactions that might be employed to create this compound, such as amide bond formation, sulfonamide coupling, and piperazine ring derivatization.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of structurally related compounds can be inferred. The solubility, stability, and reactivity of these compounds are influenced by their functional groups and overall molecular architecture. For example, the presence of a sulfonamide group could affect the acidity and solubility in water, while the piperazine ring might influence the compound's basicity . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems.
科学的研究の応用
PET Tracers and Imaging
- 5-HT1A Receptor Antagonists for Imaging : A study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as PET tracers. These compounds showed high brain uptake and slow brain clearance, making them promising for imaging 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
- 18F-Mefway PET Imaging : Choi et al. (2015) compared 18F-Mefway with 18F-FCWAY for quantifying 5-HT1A receptors in humans. 18F-Mefway, a compound structurally related to N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide, showed promising results despite lower DVR values compared to 18F-FCWAY (Choi et al., 2015).
Chemical Synthesis and Modification
- Sulfomethylation of Piperazine : Van Westrenen and Sherry (1992) investigated the sulfomethylation of piperazine and other polyazamacrocycles. This chemical modification has implications for creating mixed-side-chain macrocyclic chelates, which are important in various chemical and biomedical applications (Van Westrenen & Sherry, 1992).
Applications in Material Science
- Nanofiltration Membranes : Guo et al. (2018) discussed the use of N-aminoethyl piperazine propane sulfonate modified carbon nanotubes in the creation of hybrid nanofiltration membranes. These membranes show potential for applications in desalination and biological separation processes (Guo et al., 2018).
Pharmaceutical Research
- Antimicrobial Activity of Piperazine Derivatives : Patel et al. (2007) synthesized derivatives of quinolone with piperazine substituents, which showed promising antibacterial activity. This suggests potential pharmaceutical applications for compounds similar to this compound in combating bacterial infections (Patel, Patel, & Chauhan, 2007).
特性
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c18-15-4-6-16(7-5-15)20-9-11-21(12-10-20)25(23,24)13-1-8-19-17(22)14-2-3-14/h4-7,14H,1-3,8-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABLRTSKEGTZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

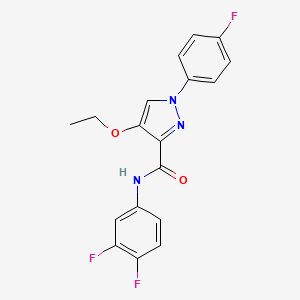
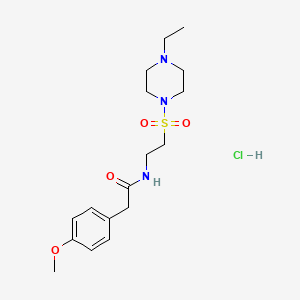
![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)
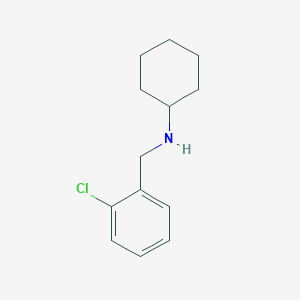
![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)
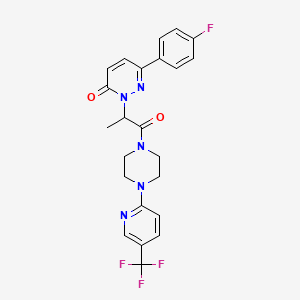
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2530410.png)
![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)


![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

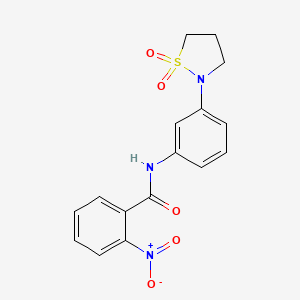
![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)